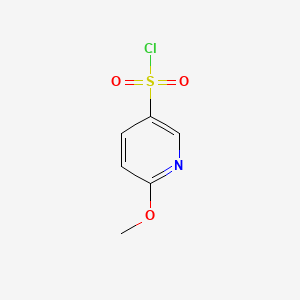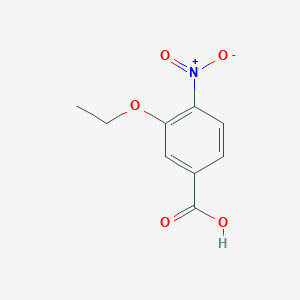![molecular formula C10H13NO4S B1370986 2-[Ethyl(methyl)sulfamoyl]benzoic acid CAS No. 1094777-57-7](/img/structure/B1370986.png)
2-[Ethyl(methyl)sulfamoyl]benzoic acid
Overview
Description
2-[Ethyl(methyl)sulfamoyl]benzoic acid is a versatile chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethyl and methyl group attached to a sulfamoyl group, which is further connected to a benzoic acid moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, drug development, and biochemistry studies.
Preparation Methods
The synthesis of 2-[Ethyl(methyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethyl and methyl sulfamoyl groups under specific conditions. One common method involves the use of potassium hydroxide and water to form an emulsion with benzaldehyde, which is then allowed to react overnight . Industrial production methods may involve more advanced techniques and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[Ethyl(methyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfamoyl or benzoic acid moieties .
Scientific Research Applications
2-[Ethyl(methyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research In chemistry, it is used as an intermediate in the synthesis of more complex moleculesAdditionally, it is used in biochemistry studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[Ethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of cytosolic phospholipase A2α, thereby affecting the arachidonic acid cascade and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
2-[Ethyl(methyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as N-substituted 4-sulfamoylbenzoic acid derivatives. These compounds share a similar sulfamoyl group attached to a benzoic acid moiety but differ in the nature of the substituents on the sulfamoyl group. The unique combination of ethyl and methyl groups in this compound provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[ethyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGCRIUWROKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)



![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)








